molecular formula C16H21N3O8SZn+2 B3052427 Einecs 255-290-3 CAS No. 41279-77-0

Einecs 255-290-3

Cat. No.: B3052427
CAS No.: 41279-77-0
M. Wt: 480.8 g/mol
InChI Key: TVMXJQZBKOMFQK-OOARYINLSA-N
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Description

Einecs 255-290-3, also known by its CAS number 41279-77-0, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is utilized in various industrial and scientific applications due to its unique chemical properties.

Chemical Reactions Analysis

Einecs 255-290-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary widely, but they often include derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

Einecs 255-290-3 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biochemical pathways. Industrially, it is employed in the production of materials and chemicals that require specific properties.

Mechanism of Action

The mechanism of action of Einecs 255-290-3 involves its interaction with molecular targets and pathways within a given system. The exact molecular targets and pathways can vary depending on the specific application and the chemical environment. Generally, the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Einecs 255-290-3 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of this compound lies in its specific chemical reactivity and the range of applications it supports. Some similar compounds include those listed in the EINECS inventory with comparable chemical properties .

Properties

CAS No.

41279-77-0

Molecular Formula

C16H21N3O8SZn+2

Molecular Weight

480.8 g/mol

IUPAC Name

zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/t9-,11-,14-;/m1./s1

InChI Key

TVMXJQZBKOMFQK-OOARYINLSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn+2]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn+2]

Key on ui other cas no.

59143-60-1
41279-77-0

Related CAS

61-24-5 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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